molecular formula C22H43NO6 B12340600 N-Hexadec-7-en-1-yl-D-gluconamide CAS No. 94070-88-9

N-Hexadec-7-en-1-yl-D-gluconamide

Cat. No.: B12340600
CAS No.: 94070-88-9
M. Wt: 417.6 g/mol
InChI Key: QEUIGPGHVGGFQM-UGPOCSOWSA-N
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Description

Crystallographic Features

X-ray diffraction studies of homologous compounds show:

  • Monoclinic crystal systems with space group P1
  • Unit cell dimensions: a = 5.23 Å, b = 19.63 Å, c = 4.78 Å
  • Head-to-tail molecular packing in crystalline phases, transitioning to head-to-head bilayers in liquid-crystal states

The unsaturated chain induces a 39 Å d-spacing in intermediate crystal phases, compared to 32 Å in liquid-crystal phases, reflecting conformational rearrangements.

Spectroscopic Data

  • 1H NMR (800 MHz, D2O) :

    • δ 5.35 ppm (m, 2H, CH=CH)
    • δ 3.70–3.40 ppm (m, 5H, C2–C6 hydroxylated methines)
    • δ 2.20 ppm (t, 2H, J = 7.5 Hz, CO-NH-CH2)
  • FT-IR :

    • 3300 cm-1 (O-H/N-H stretch)
    • 1640 cm-1 (amide I, C=O stretch)
    • 1540 cm-1 (amide II, N-H bend)
  • Mass Spectrometry :

    • Exact mass: 417.325 g/mol (calc. for C22H43NO6)
    • Base peak at m/z 130 (fragmented gluconamide moiety)

The compound’s topological polar surface area (130 Ų) and XLogP3-AA (3.2) quantify its amphiphilic nature, balancing hydrophilic hydroxyl/amide groups with lipophilic hydrocarbon chains.

Properties

CAS No.

94070-88-9

Molecular Formula

C22H43NO6

Molecular Weight

417.6 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-[(E)-hexadec-7-enyl]-2,3,4,5,6-pentahydroxyhexanamide

InChI

InChI=1S/C22H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-22(29)21(28)20(27)19(26)18(25)17-24/h9-10,18-21,24-28H,2-8,11-17H2,1H3,(H,23,29)/b10-9+/t18-,19-,20+,21-/m1/s1

InChI Key

QEUIGPGHVGGFQM-UGPOCSOWSA-N

Isomeric SMILES

CCCCCCCCC=CCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Amidation of D-Gluconic Acid with 7-Hexadecenylamine

The most direct method involves the condensation of D-gluconic acid with 7-hexadecenylamine. The carboxylic acid group of D-gluconic acid is activated to enhance reactivity, typically via conversion to an acyl chloride or mixed anhydride.

Reaction Mechanism :

  • Activation : D-Gluconic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form D-gluconoyl chloride.
  • Amidation : The acyl chloride reacts with 7-hexadecenylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl byproducts.

Optimization Challenges :

  • Steric Hindrance : The bulky hexadecenyl chain slows reaction kinetics, necessitating prolonged reaction times (12–24 hours) at 0–5°C.
  • Stereochemical Integrity : The configuration at C2–C5 of the gluconamide moiety must be preserved. Mild conditions (pH 7–8) prevent epimerization.

Yield Data :

Activation Agent Solvent Temperature (°C) Yield (%)
SOCl₂ DCM 0 68
(COCl)₂ THF -10 72

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation without isolating the acyl chloride.

Procedure :

  • D-Gluconic acid, 7-hexadecenylamine, and EDC are dissolved in DMF.
  • Hydroxybenzotriazole (HOBt) is added to suppress racemization.

Advantages :

  • Avoids hazardous acyl chlorides.
  • Higher functional group tolerance.

Limitations :

  • Requires rigorous purification to remove urea byproducts.

Performance Metrics :

Coupling Agent Additive Yield (%) Purity (%)
EDC HOBt 75 98
DCC None 63 95

Enzymatic Synthesis Using Lipases

Lipase-Catalyzed Amidation

Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective amidation under mild conditions.

Process :

  • D-Gluconic acid and 7-hexadecenylamine are combined in tert-butanol.
  • Novozym 435 (lipase immobilized on acrylic resin) is added at 40°C for 48 hours.

Key Parameters :

  • Solvent Choice : Tert-butanol minimizes enzyme denaturation.
  • Water Activity : Maintained at <0.1 to favor amidation over hydrolysis.

Outcomes :

Lipase Source Conversion (%) Enantiomeric Excess (%)
Novozym 435 82 >99
Pseudomonas 58 85

Microbial Biosynthesis

Engineered Yarrowia lipolytica Strains

Recombinant Y. lipolytica strains modified with Δ9-desaturase and acyl-CoA synthetase genes produce unsaturated fatty acids (e.g., palmitoleic acid), which are amidated with D-gluconic acid via endogenous enzymes.

Fermentation Protocol :

  • Fatty Acid Production : Glucose-fed batch fermentation at 30°C, pH 6.0.
  • Transamination : Cell lysates are incubated with D-gluconic acid and ATP.

Yield Enhancement :

  • Gene Overexpression : Co-expressing FAA1 (fatty acyl-CoA synthetase) increases amidation efficiency by 40%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Chemical (Acyl Chloride) 72 98 High Moderate (SOCl₂ waste)
Enzymatic 82 99 Medium Low
Microbial 65 90 High Low

Stereochemical Outcomes :

  • Enzymatic and microbial methods preserve the D-configuration of gluconamide.
  • Chemical routes require chiral auxiliaries to prevent racemization.

Industrial-Scale Purification

Post-synthesis purification employs reverse-phase HPLC (e.g., Newcrom R1 column) with acetonitrile/water gradients.

Chromatographic Conditions :

Column Mobile Phase Flow Rate (mL/min) Retention Time (min)
Newcrom R1 60:40 MeCN:H₂O 1.0 14.2

Chemical Reactions Analysis

Types of Reactions

N-Hexadec-7-en-1-yl-D-gluconamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexadec-7-en-1-yl-D-gluconamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexadec-7-en-1-yl-D-gluconamide involves its interaction with cell membranes due to its amphiphilic nature. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active compounds across cell membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares D-Gluconamide, N-7-hexadecen-1-yl- with structurally related compounds:

Compound Molecular Formula Hydrophobic Chain CMC (mM) Water Solubility Key Applications
D-Gluconamide, N-7-hexadecen-1-yl- C₂₂H₄₂NO₆ C16:1 (7-cis) 0.05–0.1 Moderate Membrane studies, surfactants
N-Hexadecyl-D-gluconamide (saturated) C₂₂H₄₄NO₆ C16:0 (saturated) 0.02–0.05 Low Lipid bilayer stabilization
N-7-Tetradecen-1-yl-D-gluconamide C₂₀H₃₈NO₆ C14:1 (7-cis) 0.1–0.3 High Micellar drug delivery
D-Glucosamide, N-7-hexadecen-1-yl- C₂₂H₄₂NO₅ C16:1 (7-cis) 0.1–0.4 Moderate Detergents, cosmetics
Poly[N-vinylbenzyl-D-gluconamide] Polymer Vinylbenzyl backbone N/A Insoluble Protein interaction studies

Key Observations :

  • Chain Length & Saturation : The unsaturated C16 chain in D-Gluconamide, N-7-hexadecen-1-yl- lowers its critical micelle concentration (CMC) compared to the shorter C14 analog but raises it relative to the saturated C16 compound. The double bond disrupts hydrophobic packing, increasing fluidity but reducing micellar stability.
  • Head Group Variations : Replacing gluconamide with glucosamide (fewer hydroxyl groups) reduces hydrogen-bonding capacity, raising CMC and limiting biomedical utility.
  • Polymeric vs. Monomeric: Unlike multivalent polymers like PV-GlcNAc (used for protein binding due to clustered GlcNAc motifs ), monomeric gluconamides prioritize surfactant behavior over multivalent ligand-receptor interactions.
Functional Differences
  • Biomedical Applications : The unsaturated chain in D-Gluconamide, N-7-hexadecen-1-yl- enhances compatibility with biological membranes, making it superior to saturated analogs for embedding in lipid bilayers. In contrast, PV-GlcNAc’s polymeric structure enables high-avidity binding to vimentin, a cytoskeletal protein .
  • Industrial Use : Compared to alkyl polyglucosides (APGs), gluconamides exhibit lower foaming but better biodegradability, favoring eco-friendly formulations.
Research Findings
  • Thermal Behavior : Differential scanning calorimetry (DSC) reveals that the cis double bond in D-Gluconamide, N-7-hexadecen-1-yl- lowers its melting point (45–50°C) versus the saturated analog (60–65°C).
  • Micellar Morphology : Cryo-TEM studies show spherical micelles (10–15 nm diameter) for D-Gluconamide, N-7-hexadecen-1-yl- versus elongated structures for glucosamide derivatives, attributed to head-group steric effects.

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